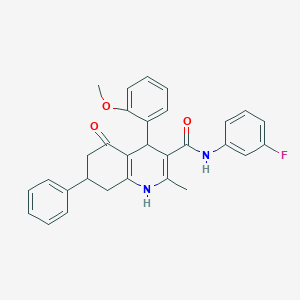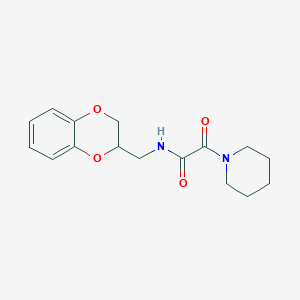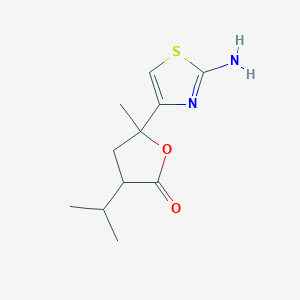![molecular formula C17H27N3O2 B3942664 N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3942664.png)
N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide, also known as DMP785, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential application in the field of neuroscience. DMP785 has been studied for its ability to modulate the activity of certain neurotransmitter receptors, which can have implications in the treatment of neurological disorders.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate. This results in increased calcium influx into the neuron, leading to enhanced synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), a process by which the strength of synaptic connections between neurons is increased. This is thought to underlie learning and memory processes. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide has several advantages for use in lab experiments. It is a highly specific modulator of the NMDA receptor, which allows for precise investigation of the receptor's role in various physiological processes. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide. One area of interest is the investigation of its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Another potential direction is the study of its effects on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system, which is involved in anxiety and mood disorders. Additionally, further investigation of the biochemical and physiological effects of this compound may provide insights into the mechanisms underlying learning and memory processes.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide has been used in several scientific studies to investigate its potential as a therapeutic agent. One study found that this compound can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This suggests that this compound may have potential in the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-11-15(2)13-16(12-14)18-17(22)3-4-19-5-7-20(8-6-19)9-10-21/h11-13,21H,3-10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMUPXQTXZUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3942594.png)




![2-[4-(1H-pyrazol-5-yl)phenyl]nicotinonitrile](/img/structure/B3942612.png)
![2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3942614.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]amine](/img/structure/B3942618.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B3942624.png)
![2-(benzoylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3942644.png)


![2-chloro-4,5-difluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3942667.png)